3-cyclopropyl-2-sulfanylidene-2,3-dihydro-1H-imidazole-4-carboxylic acid is a specialized compound within the class of imidazole derivatives. This compound, also known as 4-carboxy-3-cyclopropylsulfanyl-2,5-dihydro-1H-imidazole-2-thione, has garnered attention for its potential applications in various scientific fields. The compound was first synthesized by Professor Dr. Kazushi Mashima and his team at Osaka University in 2004, marking a significant advancement in the study of imidazole derivatives.
The compound is classified under imidazole derivatives due to its structural characteristics, which include a fused imidazole ring and a carboxylic acid functional group. Its molecular formula is with a molecular weight of 234.31 g/mol. The compound features a cyclopropyl group and a sulfanylidene moiety, contributing to its unique chemical properties and potential reactivity.
The synthesis of 3-cyclopropyl-2-sulfanylidene-2,3-dihydro-1H-imidazole-4-carboxylic acid typically involves the following steps:
These methods ensure that the synthesized compound is both pure and correctly structured.
The molecular structure of 3-cyclopropyl-2-sulfanylidene-2,3-dihydro-1H-imidazole-4-carboxylic acid can be represented using several notations:
InChI=1S/C8H10N2O2S/c10-6(11)5-3-8-7(12)9(5)4-1-2-4/h3-4H,1-2H2,(H,8,12)(H,10,11)
WHKZVHYUYIXOST-UHFFFAOYSA-N
C1CC1N2C(=CNC2=S)C(=O)O
This structure indicates the presence of a cyclopropyl ring attached to an imidazole system along with a carboxylic acid and a thione group.
The chemical reactivity of 3-cyclopropyl-2-sulfanylidene-2,3-dihydro-1H-imidazole-4-carboxylic acid can be explored through its interactions in various organic reactions:
These reactions highlight the versatility of this compound in synthetic organic chemistry.
The mechanism of action for 3-cyclopropyl-2-sulfanylidene-2,3-dihydro-1H-imidazole-4-carboxylic acid involves several steps:
This mechanism underscores the potential pharmacological applications of the compound.
3-cyclopropyl-2-sulfanylidene-2,3-dihydro-1H-imidazole-4-carboxylic acid exhibits several notable physical and chemical properties:
These properties are crucial for understanding its behavior in different environments.
The potential applications of 3-cyclopropyl-2-sulfanylidene-2,3-dihydro-1H-imidazole-4-carboxylic acid extend across various scientific domains:
The ongoing research into this compound suggests that it holds promise for future applications in drug discovery and materials science.
CAS No.: 101-87-1
CAS No.: 1502-47-2
CAS No.: 92396-88-8
CAS No.: 13966-05-7
CAS No.:
CAS No.: